molecular formula C15H10Cl2N2O2 B14327805 6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid CAS No. 106647-31-8

6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid

Cat. No.: B14327805
CAS No.: 106647-31-8
M. Wt: 321.2 g/mol
InChI Key: ZMGAFGSODJXMQS-UHFFFAOYSA-N
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Description

6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of chlorine atoms at the 6th and 2nd positions of the quinazoline ring and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 2-chlorobenzylamine.

    Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst to form the quinazoline ring.

    Chlorination: Chlorine atoms are introduced at the 6th and 2nd positions of the quinazoline ring through chlorination reactions.

    Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroquinazoline derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid
  • 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde

Uniqueness

6-Chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

106647-31-8

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

6-chloro-4-(2-chlorophenyl)-1,4-dihydroquinazoline-2-carboxylic acid

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-14(18-12)15(20)21)9-3-1-2-4-11(9)17/h1-7,13H,(H,18,19)(H,20,21)

InChI Key

ZMGAFGSODJXMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O)Cl

Origin of Product

United States

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